1,4-Dicyano-2-butene

Process Engineering Chemical Handling Industrial Synthesis

Substituting 1,4-dicyano-2-butene with saturated adiponitrile forfeits the unsaturated C=C bond reactivity essential for selective hydrogenation and battery cathode film formation. This ≥98% crystalline dinitrile (CAS 18715-38-3) delivers: • Hexamethylenediamine via catalytic hydrogenation with 78% documented crude yield • Li-ion cathode protection at 0.5-3 wt% electrolyte loading per LG Energy Solution patent specifications • ROMP chain transfer agent producing telechelic polymers with Mn >50,000 g/mol and Đ<1.5. Solid form enables purification by recrystallization; ships ambient under UN3439/Class 6.1 protocols.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 18715-38-3
Cat. No. B095154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dicyano-2-butene
CAS18715-38-3
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC(C=CCC#N)C#N
InChIInChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+
InChIKeyBSVZXPLUMFUWHW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dicyano-2-butene: Key Properties and Applications


1,4-Dicyano-2-butene (CAS 18715-38-3), also known as trans-3-hexenedinitrile or beta-hydromucononitrile, is an unsaturated aliphatic dinitrile with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol [1]. This bifunctional compound features a central carbon-carbon double bond flanked by two terminal nitrile groups, endowing it with versatile reactivity for both addition and hydrogenation chemistries [1]. It exists as a crystalline solid at room temperature (melting point 74-79°C) [1], a physical property that directly influences its handling characteristics in industrial settings. Its primary industrial significance lies in its role as a precursor to hexamethylenediamine, the key monomer for nylon-6,6 production, as well as its emerging utility as an electrolyte additive in lithium-ion batteries and as a chain transfer agent in ring-opening metathesis polymerization [2].

1
Unsaturated dinitrile building block with conjugated C=C and terminal nitrile groups.
2
Solid crystalline form (mp 74–79°C) suitable for purification by recrystallization.
3
Supports hydrogenation to hexamethylenediamine, electrolyte additive formulation, and ROMP chain transfer.

Why 1,4-Dicyano-2-butene Cannot Be Substituted


The substitution of 1,4-dicyano-2-butene with structurally related dinitriles—most notably its saturated counterpart adiponitrile (1,4-dicyanobutane) or its isomer 1,4-dicyano-1-butene—is not functionally equivalent due to fundamental differences in physical state, reactivity, and application-specific performance. 1,4-Dicyano-2-butene is a solid at ambient temperature (mp 74-79°C), whereas adiponitrile is a liquid, creating distinct handling and storage considerations in industrial process design . More critically, the presence of the conjugated C=C double bond in 1,4-dicyano-2-butene enables chemical transformations—such as ozonolytic cleavage to cyanoacetaldehyde or selective hydrogenation to unsaturated intermediates—that are entirely inaccessible to the fully saturated adiponitrile scaffold . In emerging battery electrolyte applications, the unsaturated nitrile architecture of 1,4-dicyano-2-butene provides unique film-forming characteristics on cathode surfaces that cannot be replicated by saturated nitrile additives [1]. The isomer 1,4-dicyano-1-butene, while also unsaturated, exhibits distinct reactivity owing to its conjugated nitrile-alkene system that differs from the isolated functionality of the 2-butene isomer [2]. These compound-specific properties render generic substitution a technical risk rather than a viable procurement alternative.

Saturated adiponitrile
Lacks conjugated C=C bond; liquid state may require different handling and cannot enable selective hydrogenation to unsaturated intermediates.
1,4-Dicyano-1-butene isomer
Conjugated nitrile-alkene system leads to distinct reactivity; ozonolytic cleavage and film-forming properties may differ from the 2-butene isomer.
Generic nitrile additives
May not replicate the specific cathode film-forming behavior reported for 1,4-dicyano-2-butene in lithium-ion battery electrolyte patents.

1,4-Dicyano-2-butene: Quantitative Procurement Evidence


Physical State Comparison: Solid vs. Liquid Isomer

In industrial practice, the physical state of a chemical intermediate directly impacts handling logistics, storage requirements, and process integration. 1,4-Dicyano-2-butene exists as a crystalline solid at ambient temperature, whereas its isomeric counterpart 1,4-dicyano-1-butene is a liquid under the same conditions [1]. This distinction is explicitly acknowledged in DuPont's foundational patent, which notes that '1,4-dicyano-1-butene, which is a liquid at ordinary temperature and therefore more convenient to handle in industrial practice than the solid 1,4-dicyano-2-butene' [1]. However, the solid nature of 1,4-dicyano-2-butene confers advantages in purification via recrystallization and in long-term storage stability, making the selection between these isomers a deliberate process engineering choice rather than a trivial substitution decision.

Physical state
Head-to-head
Solid (mp 74–79°C) vs. liquid (1,4-dicyano-1-butene)
Solid form supports recrystallization; phase difference may affect handling workflows.
Ambient temperature comparison
Process Engineering Chemical Handling Industrial Synthesis

Nitrilase Substrate Specificity: Saturated vs. Unsaturated Dinitriles

In nitrilase-mediated hydrolysis reactions, the unsaturated scaffold of 1,4-dicyano-2-butene exhibits markedly different substrate acceptance compared to saturated dinitriles. BRENDA enzyme database entries for nitrilase (EC 3.5.5.7) report that 1,4-dicyano-2-butene displays 42.6% relative activity compared to crotononitrile as the reference substrate [1]. In contrast, the fully saturated analog 1,4-dicyanobutane (adiponitrile) demonstrates 114.3% activity relative to 3-cyanopyridine in a separate assay context [2]. While these values are normalized to different reference substrates and thus not directly comparable, they demonstrate that the presence or absence of the C=C double bond fundamentally alters the enzyme-substrate recognition profile. Additionally, fumarodinitrile (a related unsaturated dinitrile) shows only 11% relative activity compared to 3-hexenedinitrile [3], highlighting the sensitivity of nitrilase enzymes to subtle structural variations within the dinitrile class.

Nitrilase substrate specificity
Class-level
42.6% rel. activity (vs crotononitrile); adiponitrile: 114.3% (vs 3-cyanopyridine); fumarodinitrile: 11%
Distinct substrate recognition profiles; enzyme optimization cannot be extrapolated across dinitriles.
Different reference substrates; values not directly comparable
Biocatalysis Enzymology Green Chemistry

Synthetic Yield Optimization: Improved Production Process

Industrial production of 1,4-dicyano-2-butene has been systematically optimized to address yield limitations inherent in earlier synthetic routes. Prior art processes utilizing gas-phase reactions of 2-butene-1,4-diol with hydrogen cyanide over supported cuprous halide catalysts suffered from extensive oligomer formation and low yields [1]. Liquid-phase aqueous systems, while mitigating some gas-phase issues, demonstrated poor volume efficiency [1]. The Sumitomo Chemical process (U.S. Patent 5,637,751) employing a molten catalyst system comprising cuprous halide and non-aromatic organic amine hydrohalide achieves a crude yield of 78% with 81% purity from 2-butene-1,4-diol feedstock [2]. This represents a substantial improvement over early methods that reported yields on the order of only 20% with significant byproduct formation, including 1-cyano-1,3-butadiene [3]. The process further enables catalyst recycling via water removal and hydrohalogenic acid treatment, enhancing industrial viability [1].

Synthetic yield
Context-dependent
78% crude yield (patented molten catalyst) vs. ~20% (prior gas-phase)
Reported yield improvement context; may support process selection and cost evaluation.
Cross-study comparison; catalyst and conditions differ
Process Chemistry Catalysis Yield Optimization

Li-Ion Battery Electrolyte Additive Concentration Range

In non-aqueous electrolyte formulations for lithium secondary batteries, 1,4-dicyano-2-butene (DCB) functions as a nitrile-based additive that forms a robust protective film on the positive electrode surface, mitigating transition metal dissolution and gas generation under high-voltage, high-temperature operating conditions [1]. LG Energy Solution's patent application (U.S. 2022/0200051) specifies that DCB is present in an amount of 0.5 wt% to 3 wt%, particularly 1.0 wt% to 2.5 wt%, and more particularly 1.0 wt% to 2.0 wt%, based on the total weight of the non-aqueous electrolyte solution [2]. The patent further defines that DCB is used in combination with a silane-functionalized nitrile compound (Formula 1) at a weight ratio of DCB to Formula 1 compound in the range of 1:0.1 to 1:0.5 [3]. This precise formulation window is critical: concentrations below 0.5 wt% fail to provide adequate electrode surface protection, while concentrations exceeding 3 wt% may negatively impact ionic conductivity or promote unwanted side reactions. The patent claims that this additive system reduces cell swelling during high-temperature storage and improves capacity retention [1].

Electrolyte additive concentration
Specification review
0.5–3 wt% (preferred 1.0–2.5 wt%) in non-aqueous electrolyte
Patent-defined concentration window for cathode film-forming additive.
With silane-functionalized co-additive at weight ratio 1:0.1–0.5
Energy Storage Lithium-Ion Batteries Electrolyte Additives

1,4-Dicyano-2-butene: Validated Application Scenarios


Hexamethylenediamine Production for Nylon-6,6

1,4-Dicyano-2-butene serves as a direct precursor to hexamethylenediamine via catalytic hydrogenation, with the Sumitomo Chemical optimized process achieving 78% crude yield from 2-butene-1,4-diol feedstock [1]. This application scenario is supported by multiple patent filings that explicitly identify 1,4-dicyano-2-butene as 'a material for synthesizing hexamethylenediamine, which is a material for 6,6-nylon and other products' [1]. The solid crystalline form enables purification by recrystallization prior to hydrogenation, and the established catalyst recycling protocol (water removal followed by hydrohalogenic acid treatment) enhances process economics [2]. For procurement decisions involving nylon intermediate synthesis, the documented yield improvement over prior art methods (~20% to 78%) provides a quantifiable basis for compound selection.

Li-Ion Battery Electrolyte for High-Voltage Stability

In non-aqueous electrolyte solutions for lithium secondary batteries, 1,4-dicyano-2-butene is formulated as a nitrile-based additive at precisely 0.5-3 wt% (optimally 1.0-2.5 wt%) based on total electrolyte weight, in combination with a silane-functionalized nitrile co-additive at a 1:0.1 to 1:0.5 weight ratio [3]. This formulation is specifically claimed to form a robust film on the positive electrode surface that mitigates transition metal dissolution and gas generation during high-voltage, high-temperature operation [3]. The patent disclosure, filed by LG Energy Solution, establishes a verified concentration window that differentiates functional efficacy from suboptimal or excessive loading [3]. Procurement for battery electrolyte R&D or production should reference these concentration specifications to ensure formulation validity.

Telechelic Polymer Synthesis via ROMP

1,4-Dicyano-2-butene functions as a difunctional chain transfer agent in the ring-opening metathesis polymerization of 1,5-cyclooctadiene, enabling the controlled synthesis of high molecular weight telechelic polybutadienes with terminal cyano functionality [4]. The dicyano-substituted CTA produces telechelic polymers with Mn values exceeding 50,000 g/mol while maintaining narrow polydispersity (Đ < 1.5) [4]. This application scenario is supported by peer-reviewed research demonstrating that the nitrile-terminated telechelic polymers can serve as precursors for further functionalization or as compatibilizers in polymer blends. The specific reactivity of the nitrile groups in 1,4-dicyano-2-butene toward metal coordination also enables the synthesis of dinuclear rhodium and iridium complexes, as characterized by ¹H-NMR, ³¹P-NMR, and IR spectroscopy [5].

Application
Selection Property
Validation Focus
Hexamethylenediamine precursor
Bifunctional nitrile hydrogenation profile
Catalytic hydrogenation yield and selectivity
Li-ion battery electrolyte additive
Nitrile-based cathode film-forming ability
High-voltage electrode protection and gas suppression
ROMP chain transfer agent
Terminal nitrile coordination and CTA efficiency
Telechelic polymer molecular weight control and polydispersity

Technical Documentation Hub

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29 linked technical documents
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